molecular formula C16H18ClN3O3S B2756450 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 833434-02-9

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2756450
CAS RN: 833434-02-9
M. Wt: 367.85
InChI Key: YPXPNPJYCZULOJ-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide” is a complex organic molecule. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the pyrimidine ring, the chloro group, the methylsulfanyl group, and the carboxamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : New derivatives of pyrimidine, including ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate and related compounds, have been synthesized and characterized by various spectroscopic methods. These studies provide insights into the structural aspects and potential reactivity of such compounds (Stolarczyk et al., 2018).

  • Crystal Structure Determination : The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, highlighting the molecular configuration and potential interaction patterns, which are crucial for understanding the chemical behavior of such compounds (Hu Yang, 2009).

Biological Activities and Applications

  • Cytotoxic and Antimicrobial Activities : Some derivatives of pyrimidine have been evaluated for their cytotoxic and antimicrobial activities. For instance, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized and assessed against various cancer cell lines, providing important data on their potential as anticancer agents (Stolarczyk et al., 2018).

  • Antitumor Activities : Compounds such as 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide have been synthesized and their antitumor activities have been evaluated, showcasing the potential of pyrimidine derivatives in cancer treatment (Z. Xin, 2012).

properties

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-22-12-5-4-10(8-13(12)23-2)6-7-18-15(21)14-11(17)9-19-16(20-14)24-3/h4-5,8-9H,6-7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXPNPJYCZULOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NC=C2Cl)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

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